molecular formula C18H15O3P<br>(C6H5O)3P<br>C18H15O3P B1681583 Triphenyl phosphite CAS No. 101-02-0

Triphenyl phosphite

Cat. No. B1681583
CAS RN: 101-02-0
M. Wt: 310.3 g/mol
InChI Key: HVLLSGMXQDNUAL-UHFFFAOYSA-N
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Description

Triphenyl phosphite (C18H15OP) is a chemical compound that appears as a colorless to pale yellow liquid with a mild aromatic odor . It is used as a stabilizer for polymers such as polyethylene, polypropylene, polystyrene, polyvinyl chloride, and synthetic rubber .


Synthesis Analysis

A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow . With a total residence time of 20 s, the target product was prepared in a microreactor, and the reaction time was significantly shortened compared with standard single batch reaction conditions .


Molecular Structure Analysis

Triphenyl phosphite has a molecular formula of C18H15O3P . It is a precursor to trimethylphosphine, serving as a source of P3+ that is less electrophilic than phosphorus trichloride .


Chemical Reactions Analysis

Triphenyl phosphite is a precursor to trimethylphosphine . It serves as a source of P3+ that is less electrophilic than phosphorus trichloride . It is quaternized by methyl iodide .


Physical And Chemical Properties Analysis

Triphenyl phosphite has a molecular weight of 310.28 g/mol, a melting point of 27-29°C, and a boiling point of 360-361°C . It is soluble in organic solvents such as ethanol, benzene, and chloroform .

Scientific Research Applications

Convulsive Agent in Experimental Epilepsy

Triphenyl phosphite was explored as a convulsive agent in experimental epilepsy due to its ease of preparation and potential for radioactive labeling. However, its convulsive effects, attributed to phenol contamination, led to its abandonment in favor of other compounds. Despite this, the compound provided valuable insights into absorption, hydrolysis, toxicity, and distribution within the body, contributing to our understanding of related phosphorous esters and their neurological impacts (Aird, Cohn, & Weiss, 1940).

Enhancing Lithium-Ion Battery Performance

In the realm of energy storage, triphenyl phosphite was investigated as an electrolyte additive to improve the cyclic stability of lithium-rich layered oxide cathodes in lithium-ion batteries. It was found to significantly enhance capacity retention, particularly at elevated temperatures, by forming an artificial cathode interface film. This film inhibits the decomposition of the traditional electrolyte and protects the cathode material from destruction (Zhou et al., 2016).

Delayed Neurotoxicity Studies

Research on delayed neurotoxicity due to triphenyl phosphite in chickens revealed age-specific susceptibility, with older chickens being more affected. This susceptibility was linked to differences in the metabolic activity of the liver, affecting the disposition and pharmacokinetics of triphenyl phosphite (Katoh et al., 1990).

Flame Retardant in Rechargeable Lithium Batteries

Triphenyl phosphite was also adopted as a flame retardant for rechargeable lithium batteries with sulfur composite cathodes. Its addition not only enhanced the thermal stability of the electrolyte but also improved the electrochemical performance of the batteries by facilitating the formation of a solid electrolyte interface (SEI), reducing interfacial impedance, and stabilizing cycle performance (Jia et al., 2014).

Chemical Synthesis Applications

In chemical synthesis, triphenyl phosphite has been utilized for the low-temperature deacylation of N-monosubstituted amides and as a catalyst in dehydrative allylation of allylic alcohols. These applications demonstrate its utility in facilitating reactions under mild conditions, offering a versatile tool for the synthesis of various organic compounds (Spaggiari, Blaszczak, & Prati, 2004; Kayaki, Koda, & Ikariya, 2004).

Safety And Hazards

Triphenyl phosphite can cause skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The development and scale-up of the rapid synthesis of triphenyl phosphites in continuous flow represent significant advancements in the field . This method is more efficient, economical, and environmentally friendly, and it significantly shortens the reaction time compared with standard single batch reaction conditions .

properties

IUPAC Name

triphenyl phosphite
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InChI

InChI=1S/C18H15O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
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InChI Key

HVLLSGMXQDNUAL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C18H15O3P, Array
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DSSTOX Substance ID

DTXSID0026252
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Molecular Weight

310.3 g/mol
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Physical Description

Triphenyl phosphite is a clear, pale yellow liquid with a clean, pleasant odor. (NTP, 1992), Liquid; NKRA, Colorless to pale yellow solid or oily liquid; mp = 22-25 deg C; [ICSC] Pleasant odor; [HSDB] Off-white or yellow low melting solid; mp = 22-24 deg C; [MSDSonline], COLOURLESS-TO-PALE YELLOW SOLID OR OILY LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

680 °F at 760 mmHg (NTP, 1992), 360 °C
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Flash Point

425 °F (NTP, 1992), 425 °F (218 °C) (OPEN CUP), 218 °C o.c.
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Insoluble in water. Very soluble in ethanol, organic solvents., Solubility in water: none
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Density

1.1844 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1842 @ 20 °C, Relative density (water = 1): 1.18
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Vapor Density

>1 (air = 1)
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Product Name

Triphenyl phosphite

Color/Form

Water-white to pale yellow solid or oily liquid

CAS RN

101-02-0
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Melting Point

72 to 75 °F (NTP, 1992), 25 °C, 22-25 °C
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Synthesis routes and methods I

Procedure details

diphenyl alkyl phosphites; phenyl dialkyl phosphites; tris(nonylphenyl) phosphite [WESTON 399, available from GE Specialty Chemicals]; tris(2,4-di-tert-butylphenyl) phosphite [IRGAFOS 168, available from Ciba Specialty Chemicals Corp.]; and bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphite [IRGAFOS 38, available from Ciba Specialty Chemicals Corp.]; and 2,2′,2″-nitrilo[triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite [IRGAFOS 12, available from Ciba Specialty Chemicals Corp.].
[Compound]
Name
diphenyl alkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenyl dialkyl phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
triethyltris(3,3′5,5′-tetra-tert-butyl-1,1′-biphenyl-2,2′-diyl) phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of the addition compound of chlorine and triphenyl phosphite is prepared by adding a solution of triphenyl phosphite (1.55 g) in methylene chloride (5 cc), in the course of 15 minutes, to a 10% strength (weight/volume) solution of chlorine in methylene chloride (4 cc), cooled to -5° C. This solution is added in the course of 90 minutes, at -10° C., to a solution of 2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-8-oxo-3-(2-oxoethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene (product 11 g) (2.4 g) and pyridine (0.4 cc) in methylene chloride (15 cc). The reaction mixture is washed with distilled water (20 cc), a saturated solution of sodium bicarbonate (20 cc) and distilled water (2×20 cc) and then dried over magnesium sulphate and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 30° C. This yields an equimolecular mixture (4.6 g) of 2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-3-(2,2-dichloroethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene (product 11h) and triphenyl phosphate. This mixture can be used for the remainder of the synthesis, without additional purification, by redissolving it in dry methylene chloride (15 cc) and by adding a solution of 85% pure metachloroperbenzoic acid (1.22 g) in methylene chloride (30 cc), in the course of 20 minutes, to the above solution, cooled to -10° C. The insoluble material is removed by filtration and the filtrate is washed with a saturated solution of sodium bicarbonate (2×25 cc) and a saturated solution of sodium chloride (2×25 cc) and then dried over magnesium sulphate. The residue obtained after the solvent has been evaporated off under reduced pressure (30 mm Hg; 4 kPa) at 35° C. is chromatographed on a column of silica (0.04-0.06) (diameter of the column: 2 cm; height: 30 cm), elution being carried out with a mixture of cyclohexane and ethyl acetate (60/40 by volume) under 50 kPa, and 30 cc fractions being collected. Fractions 6 to 12 are combined and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. This yields a hard yellow foam (1.3 g) mainly consisting of product (11f).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
2-benzhydryloxycarbonyl-7-t-butoxycarbonylamino-8-oxo-3-(2-oxoethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Triphenyl phosphite
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Triphenyl phosphite

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.